molecular formula C12H26O3Si B6158290 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers CAS No. 1429421-71-5

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers

Cat. No. B6158290
CAS RN: 1429421-71-5
M. Wt: 246.4
InChI Key:
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Description

The compound “6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers” is a type of tert-butyldimethylsilyl ether . The tert-butyldimethylsilyloxy group is a protective group used in organic synthesis, particularly for protecting alcohols . It is known for its high hydrolytic stability .


Synthesis Analysis

The synthesis of tert-butyldimethylsilyl ethers, such as the compound , typically involves the reaction of alcohols with silyl chlorides in the presence of a base . The use of 2.5 equivalents of imidazole with 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl) and dimethylformamide as solvent has been found to be effective . This results in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc (CO [Si] (C) (C)C (C) (C)C)nc1OC . This indicates that the compound contains a tert-butyldimethylsilyloxy group attached to a pyridine ring, which is further substituted with methoxy groups .


Chemical Reactions Analysis

Tert-butyldimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) . They can also undergo rapid cleavage to alcohols by treatment with 2-3 equivalents of tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Mechanism of Action

The tert-butyldimethylsilyloxy group acts as a protective group for alcohols in organic synthesis . It prevents the alcohol from reacting under conditions where it would normally be reactive, allowing other parts of the molecule to be selectively modified .

Future Directions

The tert-butyldimethylsilyloxy group is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests potential applications in the synthesis of complex carbohydrates and other bioactive molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers' involves the protection of the hydroxyl group at position 3 of oxan-3-ol with a tert-butyldimethylsilyl (TBDMS) group, followed by the reaction of the protected alcohol with a suitable epoxide to form the desired compound. The TBDMS group can be removed at the end of the synthesis to obtain the final product.", "Starting Materials": [ "Oxan-3-ol", "tert-butyldimethylsilyl chloride", "Triethylamine", "Epoxide (e.g. ethylene oxide)" ], "Reaction": [ "Protection of the hydroxyl group at position 3 of oxan-3-ol with TBDMS chloride in the presence of triethylamine to form the TBDMS ether intermediate", "Reaction of the TBDMS ether intermediate with an epoxide (e.g. ethylene oxide) in the presence of a suitable catalyst (e.g. NaH) to form the desired compound as a mixture of diastereomers", "Removal of the TBDMS group using an acidic reagent (e.g. TFA) to obtain the final product" ] }

CAS RN

1429421-71-5

Product Name

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers

Molecular Formula

C12H26O3Si

Molecular Weight

246.4

Purity

95

Origin of Product

United States

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